![molecular formula C15H15NO2 B1344611 3-([1,1'-Biphenyl]-4-ylamino)propanoic acid CAS No. 144653-45-2](/img/structure/B1344611.png)
3-([1,1'-Biphenyl]-4-ylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-([1,1’-Biphenyl]-4-ylamino)propanoic acid is a chemical compound . The compound is related to 3-aminopropanoic acid, which has the molecular formula C3H7NO2 .
Synthesis Analysis
The synthesis of similar compounds often involves esterification, where an alcohol and a carboxylic acid react in the presence of an acid catalyst . Protodeboronation of alkyl boronic esters is another method used in the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of related compounds like propanoic acid can be represented two-dimensionally through the regular line structure or Lewis structure . It can also be represented three-dimensionally .Chemical Reactions Analysis
The chemical reactions of related compounds like propanoic acid involve typical acid-base reactions, releasing hydrogen ions in aqueous solutions .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like propanoic acid include a three-carbon structure formed by a carboxyl group (-COOH). It is a weak acid that does not completely ionize in water .Applications De Recherche Scientifique
Application 1: Ethylenation of Aldehydes
- Summary of Application : This research focuses on the synthesis of 3-propanaldehydes through a five-step process from aldehydes . Aryl-3-propanaldehydes have demonstrated themselves as synthetically useful in the synthesis of natural products, chiral tetrahydroquinolines, chemosensors, and in the perfume industry .
- Methods of Application : Aldehydes were reacted with Meldrum’s acid through a Knoevenagel condensation to give materials that upon reduction with sodium borohydride and subsequent hydrolysis decarboxylation generated the corresponding 3-propanoic acid derivatives . The -propanoic acid derivatives were reduced to give 3-propanol derivatives, which were readily oxidised to target 3-propanal derivatives .
- Results or Outcomes : The synthesis of condensation products para-nitro, para-dimethylamino and para-methoxy could be achieved via the literature reported Knoevenagel condensation of aldehydes with Meldrum’s acid in 74–87% yields .
Application 2: Fermentative Production of Propionic Acid
- Summary of Application : Propionic acid is an important organic acid with wide industrial applications, especially in the food industry . It is currently produced from petrochemicals via chemical routes . Increasing concerns about greenhouse gas emissions from fossil fuels and a growing consumer preference for bio-based products have led to interest in fermentative production of propionic acid .
- Methods of Application : The present review focuses on bacterial producers of propionic acid and promising sources of substrates as carbon sources . Emphasis is placed on assessing the capacity of propionibacteria and the various approaches pursued in an effort to improve their performance through metabolic engineering .
- Results or Outcomes : A wide range of substrates employed in propionic acid fermentation is analyzed with particular interest in the prospects of inexpensive renewable feedstocks, such as cellulosic biomass and industrial residues, to produce cost-competitive bio-propionic acid .
Application 3: Food Industry
- Summary of Application : Propanoic acid is commonly used as a food preservative, especially in bread and other baked goods . It helps prevent mold and bacterial growth, thereby extending shelf life .
- Methods of Application : Propanoic acid is added to food products during the manufacturing process to inhibit the growth of molds and some bacteria .
- Results or Outcomes : The use of propanoic acid as a food preservative helps to extend the shelf life of food products, reducing food waste and enhancing food safety .
Application 4: Agriculture
- Summary of Application : Propanoic acid is used as a mold inhibitor in animal feeds .
- Methods of Application : It is added to animal feeds to prevent the growth of mold .
- Results or Outcomes : The use of propanoic acid in animal feeds helps to maintain the quality of the feed, contributing to the health and productivity of livestock .
Application 5: Pharmaceuticals
- Summary of Application : Propanoic acid serves as an important building block in the production of several drugs and medications . Its antibacterial properties make it a valuable addition to topical ointments and creams for skin infections .
- Methods of Application : Propanoic acid is incorporated into the formulation of certain pharmaceutical products, where it contributes to their antibacterial properties .
- Results or Outcomes : The inclusion of propanoic acid in pharmaceutical formulations enhances their effectiveness in treating certain skin infections .
Application 6: Production of Polymers
- Summary of Application : Propanoic acid is primarily used in the production of polymers .
- Methods of Application : It is used as a monomer or a building block in the synthesis of certain types of polymers .
- Results or Outcomes : The use of propanoic acid in polymer production contributes to the properties of the resulting polymers, which find applications in various industries .
Application 7: Antimicrobial Agents
- Summary of Application : Propionic acid and its derivatives are used as antimicrobial agents for a broad spectrum of microorganisms .
- Methods of Application : They are incorporated into various products to inhibit the growth of microorganisms .
- Results or Outcomes : The use of propionic acid and its derivatives as antimicrobial agents helps to prevent the growth of harmful microorganisms, contributing to the safety and longevity of products .
Application 8: Anti-inflammatory Substance
- Summary of Application : Propionic acid exhibits analgesic and antipyretic properties, making it a valuable substance in the treatment of inflammation .
- Methods of Application : It is used in the formulation of certain pharmaceutical products, where it contributes to their anti-inflammatory properties .
- Results or Outcomes : The inclusion of propionic acid in pharmaceutical formulations enhances their effectiveness in treating inflammation .
Application 9: Herbicides
- Summary of Application : Propionic acid is used in the production of herbicides, controlling both monocotyledonous and dicotyledonous plants .
- Methods of Application : It is incorporated into the formulation of certain herbicides .
- Results or Outcomes : The use of propionic acid in herbicides contributes to their effectiveness in controlling unwanted plant growth .
Application 10: Artificial Flavors and Fragrances
- Summary of Application : Propionic acid is used in the production of artificial flavors and fragrances .
- Methods of Application : It is incorporated into the formulation of certain food products and perfumes .
- Results or Outcomes : The inclusion of propionic acid in these products contributes to their flavor and fragrance profiles .
Application 11: Precursors of Cellulose Acetate Propionate (CAP)
- Summary of Application : Propionic acid is used in the production of cellulose acetate propionate (CAP), a type of polymer .
- Methods of Application : It is used as a monomer or a building block in the synthesis of CAP .
- Results or Outcomes : The use of propionic acid in CAP production contributes to the properties of the resulting polymers, which find applications in various industries .
Safety And Hazards
Propriétés
IUPAC Name |
3-(4-phenylanilino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-15(18)10-11-16-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQKONWODPRUBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628894 |
Source


|
| Record name | N-[1,1'-Biphenyl]-4-yl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-([1,1'-Biphenyl]-4-ylamino)propanoic acid | |
CAS RN |
144653-45-2 |
Source


|
| Record name | N-[1,1'-Biphenyl]-4-yl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


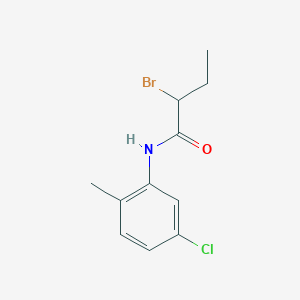
![2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine](/img/structure/B1344534.png)

![(3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1344537.png)
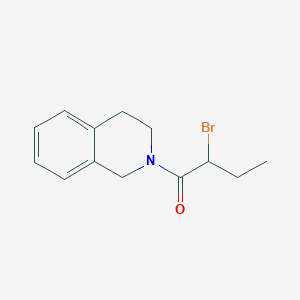

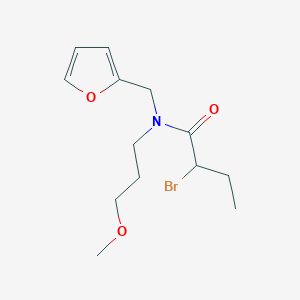
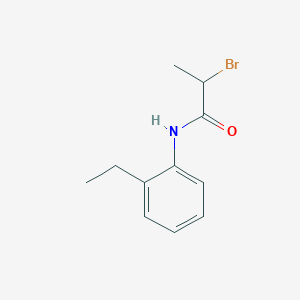
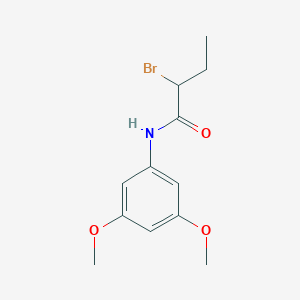
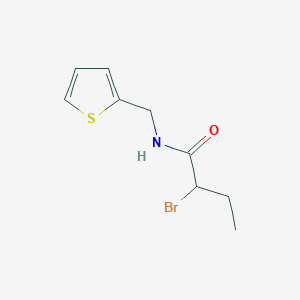
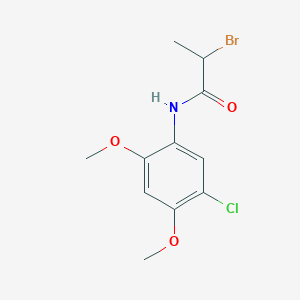
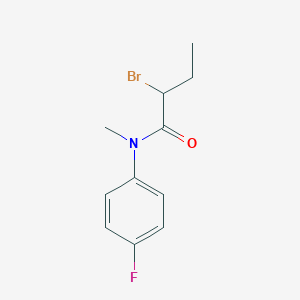
![3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine](/img/structure/B1344560.png)